molecular formula C9H9NO3 B14848169 1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone

1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone

Katalognummer: B14848169
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: NMHWPJJEIYQDSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes both acetyl and hydroxyl functional groups attached to a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone typically involves the acetylation of 3-hydroxypyridine derivatives. One common method is the reaction of 3-hydroxypyridine with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C9H9NO3

Molekulargewicht

179.17 g/mol

IUPAC-Name

1-(2-acetyl-3-hydroxypyridin-4-yl)ethanone

InChI

InChI=1S/C9H9NO3/c1-5(11)7-3-4-10-8(6(2)12)9(7)13/h3-4,13H,1-2H3

InChI-Schlüssel

NMHWPJJEIYQDSB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=NC=C1)C(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.